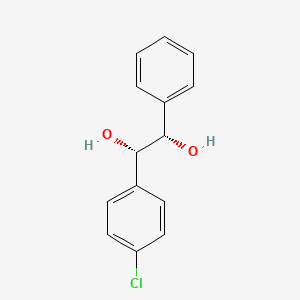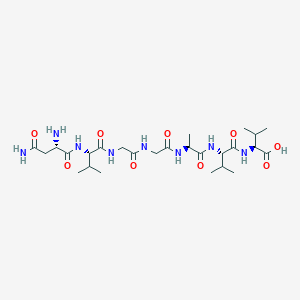![molecular formula C15H20OS B15168140 {(1S)-2-[(3,3-Dimethylbut-1-yn-1-yl)sulfanyl]-1-methoxyethyl}benzene CAS No. 649885-18-7](/img/structure/B15168140.png)
{(1S)-2-[(3,3-Dimethylbut-1-yn-1-yl)sulfanyl]-1-methoxyethyl}benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{(1S)-2-[(3,3-Dimethylbut-1-yn-1-yl)sulfanyl]-1-methoxyethyl}benzene is an organic compound characterized by its unique structural features. This compound contains a benzene ring substituted with a methoxyethyl group and a sulfanyl group attached to a dimethylbutynyl moiety. The presence of these functional groups imparts distinct chemical properties and reactivity patterns to the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {(1S)-2-[(3,3-Dimethylbut-1-yn-1-yl)sulfanyl]-1-methoxyethyl}benzene typically involves multi-step organic reactions One common approach is the alkylation of benzene derivatives with appropriate alkyl halides under Friedel-Crafts conditionsThe final step often involves the addition of the methoxyethyl group through etherification reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products. The process may also include purification steps such as distillation, crystallization, or chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
{(1S)-2-[(3,3-Dimethylbut-1-yn-1-yl)sulfanyl]-1-methoxyethyl}benzene undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfanyl group or convert it to a thiol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like halides, amines, or thiolates.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, desulfurized products.
Substitution: Various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
{(1S)-2-[(3,3-Dimethylbut-1-yn-1-yl)sulfanyl]-1-methoxyethyl}benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of {(1S)-2-[(3,3-Dimethylbut-1-yn-1-yl)sulfanyl]-1-methoxyethyl}benzene involves its interaction with molecular targets such as enzymes or receptors. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. The methoxyethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems .
Comparación Con Compuestos Similares
Similar Compounds
(3,3-Dimethylbut-1-yn-1-yl)benzene: Lacks the methoxyethyl and sulfanyl groups, resulting in different reactivity and applications.
(3,3-Dimethyl-1-butyn-1-yl)dimethylsilane: Contains a dimethylsilane group instead of the sulfanyl group, leading to distinct chemical properties.
Uniqueness
The presence of both the sulfanyl and methoxyethyl groups in {(1S)-2-[(3,3-Dimethylbut-1-yn-1-yl)sulfanyl]-1-methoxyethyl}benzene imparts unique reactivity and potential biological activity, distinguishing it from similar compounds .
Propiedades
Número CAS |
649885-18-7 |
|---|---|
Fórmula molecular |
C15H20OS |
Peso molecular |
248.4 g/mol |
Nombre IUPAC |
[(1S)-2-(3,3-dimethylbut-1-ynylsulfanyl)-1-methoxyethyl]benzene |
InChI |
InChI=1S/C15H20OS/c1-15(2,3)10-11-17-12-14(16-4)13-8-6-5-7-9-13/h5-9,14H,12H2,1-4H3/t14-/m1/s1 |
Clave InChI |
PHUKLYWBPMQHSZ-CQSZACIVSA-N |
SMILES isomérico |
CC(C)(C)C#CSC[C@H](C1=CC=CC=C1)OC |
SMILES canónico |
CC(C)(C)C#CSCC(C1=CC=CC=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


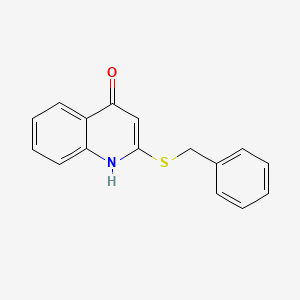
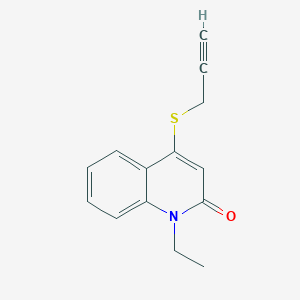
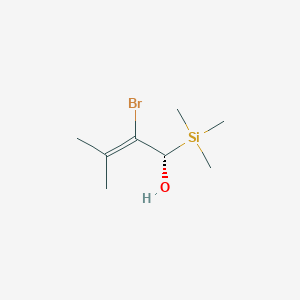
![4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-(2-methylcyclohexyl)benzene-1-sulfonamide](/img/structure/B15168066.png)
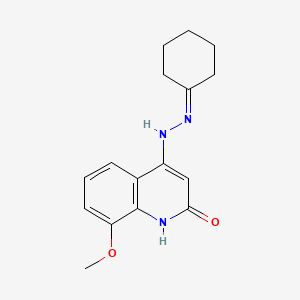
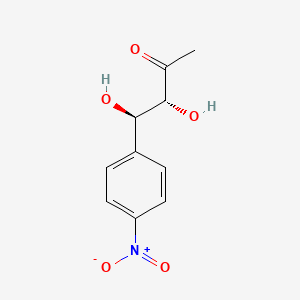
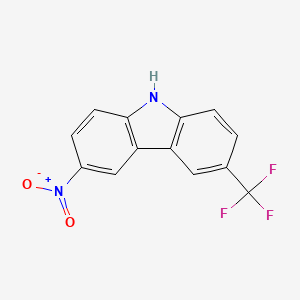
![6-Hydroxy-4-oxo-5-[(pyridin-2-yl)sulfanyl]hexa-2,5-dienenitrile](/img/structure/B15168093.png)
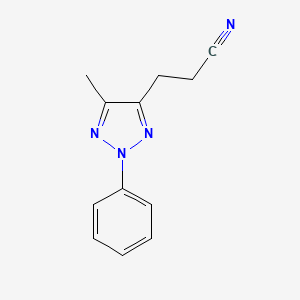
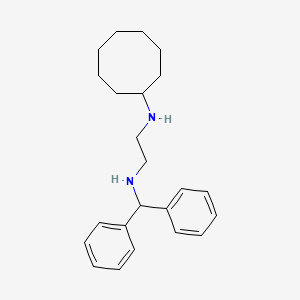
![(2S)-2-[(2-Chlorophenyl)methyl]piperazine](/img/structure/B15168104.png)
![Benzeneethanol, 2-[2-(bromomethyl)-3-butenyl]-](/img/structure/B15168111.png)
